Cas no 1807103-32-7 (1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene)

1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene 化学的及び物理的性質
名前と識別子
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- 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene
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- インチ: 1S/C8H4F6O2/c9-7(10,11)3-1-4(15)6(5(16)2-3)8(12,13)14/h1-2,15-16H
- InChIKey: BLACTVBWYFRYRY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC(C(F)(F)F)=CC=1O)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 40.5
1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014003772-1g |
1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene |
1807103-32-7 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene 関連文献
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1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzeneに関する追加情報
Exploring the Versatile Applications of 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene (CAS No. 1807103-32-7)
1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene (CAS No. 1807103-32-7) is a specialized aromatic compound that has garnered significant attention in advanced material science and pharmaceutical research. This fluorinated benzene derivative features two hydroxyl groups and two trifluoromethyl groups in a symmetrical arrangement, creating unique electronic properties that make it valuable for multiple high-tech applications. Researchers are particularly interested in its potential as a building block for organic electronics and pharmaceutical intermediates, especially in the development of novel drug candidates.
The molecular structure of 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene contributes to its remarkable chemical stability and electron-withdrawing characteristics. These properties make it an excellent candidate for creating high-performance polymers and specialty coatings that require resistance to harsh environmental conditions. In recent studies, this compound has shown promise in organic light-emitting diodes (OLEDs) applications, where its ability to facilitate electron transport can enhance device efficiency. The growing demand for energy-efficient display technologies has increased interest in such advanced materials.
From a synthetic chemistry perspective, 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene serves as a versatile intermediate in the preparation of more complex fluorinated compounds. The presence of both hydroxyl groups allows for straightforward functionalization, while the trifluoromethyl groups impart desirable properties like increased lipophilicity and metabolic stability to final products. Pharmaceutical researchers are exploring its use in developing targeted drug delivery systems, particularly for compounds requiring improved bioavailability.
The thermal and chemical stability of 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene makes it suitable for applications in extreme environments. Material scientists are investigating its incorporation into high-temperature resistant polymers for aerospace and automotive industries. Additionally, its potential use in liquid crystal formulations for advanced display technologies aligns with current market trends toward higher resolution and energy-efficient screens. The compound's unique combination of properties addresses several challenges in next-generation material development.
Recent advancements in green chemistry have focused on developing more sustainable synthesis routes for 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene. Researchers are optimizing catalytic processes to reduce energy consumption and minimize waste generation during production. These efforts respond to growing industry demands for environmentally friendly chemical processes without compromising product quality. The compound's potential applications in renewable energy technologies, particularly in photovoltaic materials, further enhance its commercial viability.
Analytical characterization of 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its purity and structural integrity. Quality control protocols have been established to ensure batch-to-batch consistency, which is crucial for research and industrial applications. The development of reliable analytical methods supports the compound's growing use in precision chemical synthesis and material science applications.
The global market for specialty fluorinated compounds like 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene is experiencing steady growth, driven by increasing demand from the electronics, pharmaceutical, and advanced materials sectors. Manufacturers are scaling up production capabilities while maintaining strict quality standards to meet diverse application requirements. Current research focuses on expanding the compound's utility in emerging fields such as flexible electronics and biomedical devices, positioning it as a valuable material for future technological innovations.
Safety considerations for handling 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene follow standard laboratory protocols for aromatic compounds. Proper personal protective equipment and ventilation are recommended during research and industrial use. The compound's stability under normal conditions contributes to its safe handling profile, though material safety data sheets should always be consulted before use. These characteristics support its growing adoption in various industrial and research applications where safety and performance are equally important.
Future research directions for 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene include exploring its potential in catalytic systems and as a ligand in coordination chemistry. The electron-withdrawing nature of the trifluoromethyl groups may enable unique reactivity patterns in metal-organic frameworks (MOFs) and other advanced materials. As synthetic methodologies continue to advance, this compound is expected to play an increasingly important role in the development of functional materials with tailored properties for specific applications.
In conclusion, 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene (CAS No. 1807103-32-7) represents a valuable addition to the toolbox of synthetic and material chemists. Its unique structural features and versatile reactivity profile make it suitable for diverse applications ranging from electronic materials to pharmaceutical intermediates. As research continues to uncover new applications and improved synthetic routes, this compound is poised to contribute significantly to advancements in multiple high-tech industries, addressing current challenges and enabling future innovations in material science and chemical technology.
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